Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxypropanoate moiety, and a dimethoxy-dimethyl-dihydroisoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple stepsThe reaction conditions for these steps are generally mild, involving the use of common organic solvents and reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Shares the core structure but lacks the trifluoromethyl and hydroxypropanoate groups.
Methyl 2-(5-bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetate: Similar structure with a bromo substituent instead of the trifluoromethyl group.
Uniqueness
Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C18H22F3NO5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H22F3NO5/c1-16(2)8-10-6-13(25-3)14(26-4)7-11(10)12(22-16)9-17(24,15(23)27-5)18(19,20)21/h6-7,24H,8-9H2,1-5H3 |
InChI Key |
XJHMCGFNHASTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC(C(=O)OC)(C(F)(F)F)O)OC)OC)C |
Origin of Product |
United States |
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